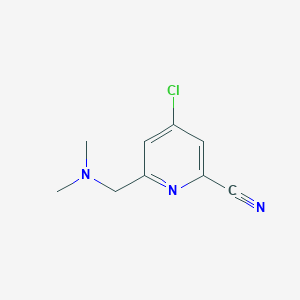

4-Chloro-6-((dimethylamino)methyl)picolinonitrile

CAS No.:

Cat. No.: VC15978273

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClN3 |

|---|---|

| Molecular Weight | 195.65 g/mol |

| IUPAC Name | 4-chloro-6-[(dimethylamino)methyl]pyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C9H10ClN3/c1-13(2)6-9-4-7(10)3-8(5-11)12-9/h3-4H,6H2,1-2H3 |

| Standard InChI Key | ZETCZENSOLGRCD-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CC1=NC(=CC(=C1)Cl)C#N |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Key properties derived from supplier documentation and computational predictions include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClN₃ |

| Molecular Weight | 195.65 g/mol |

| Purity | ≥98% (HPLC) |

| Storage Conditions | 2–8°C in inert atmosphere |

| Predicted LogP (iLOGP) | 1.45 |

| Topological Polar Surface Area | 36.78 Ų |

These parameters suggest moderate lipophilicity and solubility in polar aprotic solvents, though experimental solubility data remain unreported .

Synthetic Methodologies

Bromination-Amination Sequence

A common strategy for introducing dimethylaminomethyl groups involves:

-

Bromination: Reacting 4-chloropicolinonitrile with N-bromosuccinimide (NBS) under radical initiation to generate a bromomethyl intermediate.

-

Amination: Treating the brominated product with dimethylamine to substitute the bromide with a dimethylamino group .

This method mirrors the synthesis of 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine, where NBS and AIBN in carbon tetrachloride yielded a 70% brominated product .

Direct Functionalization

Alternative approaches may employ:

-

Mannich Reaction: Condensing formaldehyde and dimethylamine with a pre-chlorinated picolinonitrile precursor.

-

Metal-Catalyzed Coupling: Utilizing palladium or copper catalysts to install the dimethylaminomethyl group via cross-coupling .

Purification and Characterization

Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate/hexanes, as demonstrated in related pyridine syntheses . Final characterization likely combines LC-MS for molecular weight confirmation and ¹H/¹³C NMR for structural elucidation.

Research Gaps and Future Directions

Unexplored Synthetic Routes

-

Microwave-Assisted Synthesis: Could reduce reaction times for bromination/amination steps.

-

Biocatalytic Methods: Enzymatic installation of the dimethylaminomethyl group might improve regioselectivity.

Biological Screening

Priority areas include:

-

Antimicrobial Assays: Testing against Gram-positive/negative bacteria and fungi.

-

Cancer Cell Line Profiling: Focus on kinase-driven malignancies (e.g., non-small cell lung cancer).

Computational Modeling

DFT studies could predict:

-

Reaction Barriers: For proposed synthetic pathways.

-

Drug-Likeness: ADMET profiles using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume